4-Methyl-1,2-bis-(trifluoromethyl)benzene

描述

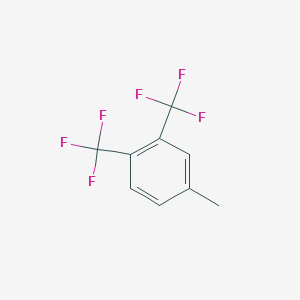

4-Methyl-1,2-bis-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F6. It is a derivative of benzene, where two trifluoromethyl groups and one methyl group are attached to the benzene ring. This compound is known for its unique chemical properties due to the presence of trifluoromethyl groups, which are highly electronegative and can significantly influence the reactivity and stability of the molecule.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-bis-(trifluoromethyl)benzene can be achieved through various methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the reaction of 4-methylbenzene with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale trifluoromethylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

化学反应分析

Types of Reactions

4-Methyl-1,2-bis-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of trifluoromethylbenzoic acids or trifluoromethylbenzaldehydes.

Reduction: Conversion to 4-methyl-1,2-dimethylbenzene.

Substitution: Introduction of bromine, nitro, or other functional groups onto the benzene ring.

科学研究应用

Medicinal Chemistry

Drug Development

The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of drug candidates. Research indicates that compounds containing trifluoromethyl groups exhibit improved biological activity. For instance, 4-Methyl-1,2-bis-(trifluoromethyl)benzene has been explored as a potential scaffold for developing novel pharmaceuticals targeting specific biological pathways due to its favorable pharmacokinetic properties .

Case Study: Anticancer Agents

Studies have demonstrated that derivatives of this compound can act as effective anticancer agents. The introduction of trifluoromethyl groups has been linked to enhanced interaction with biological targets, leading to increased efficacy in inhibiting cancer cell proliferation .

Materials Science

Electroluminescent Devices

Recent advancements have highlighted the use of this compound in the development of electroluminescent materials. The compound has been utilized as an acceptor in donor-acceptor systems for organic light-emitting diodes (OLEDs), demonstrating stable cyan electroluminescence across various emitter concentrations and voltages .

Thermally Activated Delayed Fluorescence

The compound has also been incorporated into materials exhibiting thermally activated delayed fluorescence (TADF). This property is significant for improving the efficiency of OLEDs, as TADF materials can harvest both singlet and triplet excitons, leading to enhanced light emission .

Organic Synthesis

Synthetic Intermediate

this compound serves as a valuable intermediate in organic synthesis. It can be utilized in the formation of arylbenzimidazoles and other biologically active compounds through nucleophilic aromatic substitution reactions. Its synthetic versatility allows chemists to explore a wide range of derivatives for various applications in medicinal chemistry and material sciences .

Industrial Applications

Solvents and Reaction Media

The compound is also used as a solvent in chemical reactions due to its unique solubility properties and ability to stabilize reactive intermediates. It plays a role in facilitating reactions that require non-polar solvents while providing an environment conducive to specific chemical transformations .

作用机制

The mechanism of action of 4-Methyl-1,2-bis-(trifluoromethyl)benzene is primarily influenced by the trifluoromethyl groups. These groups can enhance the electron-withdrawing capacity of the molecule, affecting its reactivity and interaction with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces .

相似化合物的比较

Similar Compounds

- 1,4-Bis(trifluoromethyl)benzene

- 1,3-Bis(trifluoromethyl)benzene

- 1,2-Bis(trifluoromethyl)benzene

Uniqueness

4-Methyl-1,2-bis-(trifluoromethyl)benzene is unique due to the presence of both a methyl group and two trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

生物活性

4-Methyl-1,2-bis-(trifluoromethyl)benzene, a compound characterized by its unique trifluoromethyl groups, has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two trifluoromethyl groups attached to a methyl-substituted benzene ring, contributing to its lipophilicity and biological activity.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of compounds containing trifluoromethyl groups. For instance, a series of compounds with similar structures showed significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for some compounds were reported as low as 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans . This suggests that this compound may exhibit comparable antibacterial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar trifluoromethyl substitutions have shown promising results against several human cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 7 | PACA2 | 44.4 | |

| 8 | PACA2 | 22.4 | |

| 9 | HCT116 | 17.8 | |

| Doxorubicin | PACA2 | 52.1 | Reference Drug |

These findings indicate that derivatives of this class may inhibit tumor growth effectively and could serve as lead compounds for further development.

Anti-inflammatory Effects

Research has also indicated that compounds with trifluoromethyl groups can modulate inflammatory responses. For instance, certain derivatives have been shown to downregulate pro-inflammatory cytokines in stimulated cell lines . This suggests a potential therapeutic role for this compound in managing inflammatory diseases.

Study on Triazole Derivatives

A study focusing on triazole derivatives highlighted the importance of trifluoromethyl groups in enhancing biological activity. The triazole-based inhibitors demonstrated significant suppression of c-Myc expression in cancer cells, suggesting a mechanism by which these compounds exert their anticancer effects . Although this study did not directly involve this compound, it underscores the relevance of trifluoromethyl substitution in drug design.

Synthesis and Characterization

The synthesis of related compounds has been documented extensively. For example, the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline involved straightforward synthetic routes that yielded high purity products suitable for biological testing . Such methodologies are crucial for the development of new therapeutic agents based on the core structure of this compound.

属性

IUPAC Name |

4-methyl-1,2-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-5-2-3-6(8(10,11)12)7(4-5)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZIWTFMKQRYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605609 | |

| Record name | 4-Methyl-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-25-6 | |

| Record name | 4-Methyl-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。